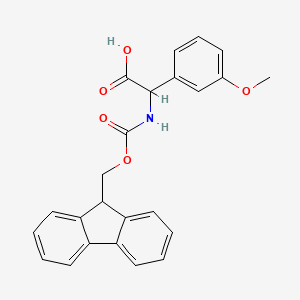

(R)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is a compound that belongs to the family of Fmoc-protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a common protecting group for the amino function in amino acids, which helps in the stepwise synthesis of peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid, often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process includes the sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Análisis De Reacciones Químicas

Types of Reactions

®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Coupling Reactions: The amino group can participate in peptide bond formation with carboxylic acids or activated esters.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide.

Oxidation: Potassium permanganate in aqueous solution.

Peptide Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Major Products Formed

Fmoc Deprotection: The free amino acid.

Oxidation: The corresponding hydroxyl derivative.

Peptide Coupling: Peptides with the desired sequence.

Aplicaciones Científicas De Investigación

®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is used extensively in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and commercial purposes.

Mecanismo De Acción

The primary mechanism of action of ®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions or biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-4-amino-3-hydroxybutanoic acid

- Fmoc-5-amino-2-methoxybenzoic acid

- Fmoc-3-amino-3-(biphenyl)-propionic acid

Uniqueness

®-a-(Fmoc-amino)-3-methoxybenzeneacetic acid is unique due to its specific structure, which includes a methoxy group on the benzene ring. This structural feature can influence its reactivity and the types of peptides it can form. Compared to other Fmoc-protected amino acids, it offers distinct advantages in terms of stability and ease of deprotection .

Actividad Biológica

(R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, emphasizing its applications in drug development, peptide synthesis, and its role as a building block in various biochemical research.

- IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methoxyphenyl)acetic acid

- Molecular Formula : C24H21N O5

- Molecular Weight : 403.43 g/mol

- CAS Number : 1260614-82-1

The compound features a fluorenyl group, which contributes to its hydrophobic characteristics, making it suitable for interactions in biological systems.

Peptide Synthesis

(R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid is primarily utilized as a key building block in peptide synthesis. Its Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide chains. This capability is critical for developing therapeutic peptides that may target specific biological pathways or functions.

Drug Development

The compound's unique functional groups enhance its utility in drug development. Research indicates that modifications to the structure of Fmoc-amino acids can lead to new therapeutic agents, particularly those targeting cancer and infectious diseases. The ability to incorporate this compound into peptidomimetics allows researchers to explore new mechanisms of action against resistant strains of bacteria and other pathogens .

Case Studies

- Antimicrobial Activity : A study involving Fmoc-based peptidomimetics demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of cationic charges in achieving this activity, suggesting that compounds like (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid could be optimized for enhanced antibacterial properties .

- Neuroscience Applications : The structural properties of this compound make it suitable for studies related to neurotransmitter pathways. Research indicates that derivatives of Fmoc-amino acids can influence neuronal signaling, potentially leading to advancements in understanding neurological disorders .

Bioconjugation

The compound can also be employed in bioconjugation techniques, which involve linking biomolecules for targeted therapies or diagnostic agents. This application enhances the specificity and efficacy of treatments by allowing precise targeting of disease sites .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSIJILABHCANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.